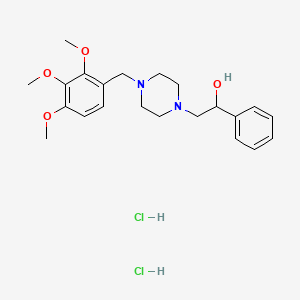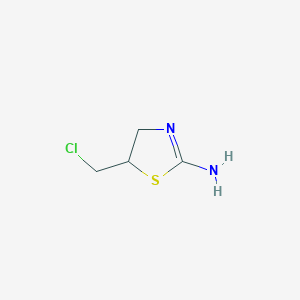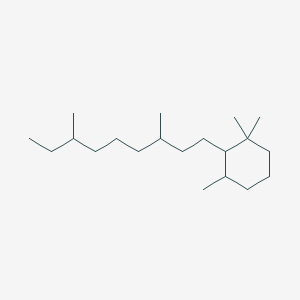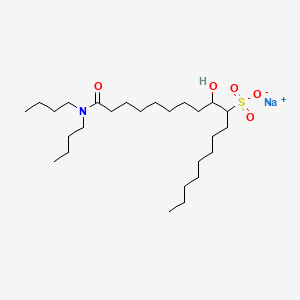
9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt is a complex organic compound with a long carbon chain and various functional groups. This compound is notable for its unique structure, which includes a sulfonic acid group, a dibutylamino group, and a hydroxy group. It is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt involves multiple steps. The process typically starts with the sulfonation of octadecanoic acid to introduce the sulfonic acid group. This is followed by the introduction of the dibutylamino group through a substitution reaction. The hydroxy group is then added via a hydroxylation reaction. The final step involves the neutralization of the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. The use of catalysts and solvents is also common to enhance the reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The dibutylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions include ketones, sulfonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of 9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt involves its interaction with various molecular targets and pathways. The sulfonic acid group can interact with proteins and enzymes, affecting their activity. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecanoic acid: Lacks the sulfonic acid and dibutylamino groups, making it less versatile in chemical reactions.
Sulfonated fatty acids: Similar in having a sulfonic acid group but differ in the length of the carbon chain and other functional groups.
Aminated fatty acids: Contain amino groups but lack the sulfonic acid and hydroxy groups.
Uniqueness
9-Octadecanesulfonic acid, 18-(dibutylamino)-10-hydroxy-18-oxo-, monosodium salt is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and applications. Its amphiphilic nature makes it particularly useful in studies involving lipid interactions and membrane dynamics.
Eigenschaften
CAS-Nummer |
68039-16-7 |
|---|---|
Molekularformel |
C26H52NNaO5S |
Molekulargewicht |
513.8 g/mol |
IUPAC-Name |
sodium;18-(dibutylamino)-10-hydroxy-18-oxooctadecane-9-sulfonate |
InChI |
InChI=1S/C26H53NO5S.Na/c1-4-7-10-11-14-17-20-25(33(30,31)32)24(28)19-16-13-12-15-18-21-26(29)27(22-8-5-2)23-9-6-3;/h24-25,28H,4-23H2,1-3H3,(H,30,31,32);/q;+1/p-1 |
InChI-Schlüssel |
MIZWWPJVGLZHLH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)N(CCCC)CCCC)O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acetamide, N-methyl-2-[(4-nitrobenzoyl)oxy]-N-phenyl-](/img/structure/B14481033.png)
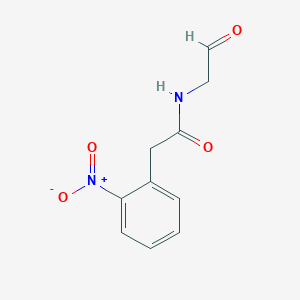
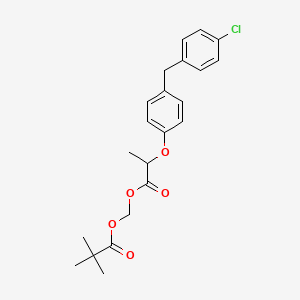
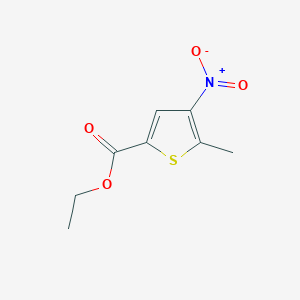
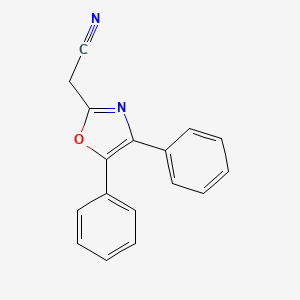


![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanine](/img/structure/B14481074.png)
![1-[2-(Dimethylamino)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14481082.png)
